molecular formula C6H9N3 B011119 3-Methylpyridine-2,5-diamine CAS No. 106070-58-0

3-Methylpyridine-2,5-diamine

Cat. No. B011119
M. Wt: 123.16 g/mol
InChI Key: NHGCVIIPNIZFJM-UHFFFAOYSA-N
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Description

3-Methylpyridine-2,5-diamine, also known as 2,5-DIAMINO-3-PICOLINE, is an organic compound with the molecular formula C6H9N3 . It has a molecular weight of 123.159 and is a low melting solid . The IUPAC name for this compound is N2-methyl-2,5-pyridinediamine .


Molecular Structure Analysis

The molecular structure of 3-Methylpyridine-2,5-diamine consists of a pyridine ring with a methyl group attached at the 3-position and amino groups attached at the 2 and 5-positions . The InChI code for this compound is 1S/C6H9N3/c1-8-6-3-2-5(7)4-9-6/h2-4H,7H2,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

3-Methylpyridine-2,5-diamine is a low melting solid . It has a molecular weight of 123.16 and a boiling point of 306.4°C at 760 mmHg .

Safety And Hazards

3-Methylpyridine-2,5-diamine is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage .

properties

IUPAC Name

3-methylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-2-5(7)3-9-6(4)8/h2-3H,7H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGCVIIPNIZFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370302
Record name 3-methylpyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyridine-2,5-diamine

CAS RN

106070-58-0
Record name 3-methylpyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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